molecular formula C15H14ClNO2 B290927 3-chloro-N-(3-ethoxyphenyl)benzamide

3-chloro-N-(3-ethoxyphenyl)benzamide

Cat. No. B290927
M. Wt: 275.73 g/mol
InChI Key: UOCRWFHQRVSQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-ethoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CEPC, and has been found to possess several interesting properties that make it a valuable tool in various research fields.

Mechanism of Action

CEPC acts as a selective antagonist for the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, thereby blocking the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
CEPC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer cells. CEPC has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CEPC in lab experiments is its high selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CEPC is its relatively low potency compared to other ligands for the serotonin 5-HT7 receptor.

Future Directions

There are several future directions for the study of CEPC. One potential area of research is the development of more potent analogs of CEPC that can be used as more effective ligands for the serotonin 5-HT7 receptor. Another area of research is the study of the role of the serotonin 5-HT7 receptor in various diseases, such as cancer and inflammatory disorders, and the potential therapeutic applications of CEPC in these conditions. Additionally, the development of fluorescent probes based on CEPC for the detection of GPCR activation is an area of ongoing research.

Synthesis Methods

The synthesis of CEPC involves the reaction of 3-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CEPC.

Scientific Research Applications

CEPC has been found to have several applications in scientific research. It has been used as a ligand in the study of G protein-coupled receptors (GPCRs) and has been found to have a high affinity for the serotonin 5-HT7 receptor. CEPC has also been used in the development of fluorescent probes for the detection of GPCR activation.

properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

UOCRWFHQRVSQAA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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